

Application Notes and Protocols: Plazomicin Sulfate in Clinical Trials

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Compound of Interest

Compound Name: Plazomicin Sulfate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **plazomicin sulfate** as investigated in key clinical trials. The information is intended to support research, scientific understanding, and professional drug development activities.

Introduction to Plazomicin Sulfate

Plazomicin is a next-generation aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms.^[1] It exhibits bactericidal activity against a range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).^{[2][3]} Plazomicin has been primarily evaluated in clinical trials for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and serious infections caused by CRE.^{[3][4]}

Dosage and Administration in Clinical Trials

The dosage of **plazomicin sulfate** in clinical trials has been determined based on patient weight and renal function, with therapeutic drug monitoring (TDM) playing a crucial role in specific patient populations to ensure safety and efficacy.

Recommended Dosing for Complicated Urinary Tract Infections (cUTI)

The following table summarizes the recommended intravenous (IV) dosage of plazomicin for adult patients with cUTI, including pyelonephritis, based on clinical trial data.

Creatinine Clearance (CrCl)	Recommended Dosage	Frequency	Infusion Time
≥ 90 mL/min	15 mg/kg	Once daily	30 minutes
60 to < 90 mL/min	15 mg/kg	Once daily	30 minutes
30 to < 60 mL/min	10 mg/kg	Once daily	30 minutes
15 to < 30 mL/min	10 mg/kg	Every 48 hours	30 minutes
< 15 mL/min or on renal replacement therapy	Insufficient information to recommend a dosage	-	-

Note: Dosage should be calculated using total body weight (TBW). For patients with a TBW greater than or equal to 125% of their ideal body weight (IBW), adjusted body weight (ABW) should be used.^[5] The Cockcroft-Gault formula is used to estimate CrCl.^[5]

Dosage in Clinical Trials for Serious CRE Infections

In the CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial, patients with serious infections caused by CRE, such as bloodstream infections (BSI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), were treated with plazomicin in combination with other antibiotics.

Patient Population	Plazomicin Dosage	Frequency	Adjunctive Therapy	Duration
BSI, HABP, or VABP due to CRE	15 mg/kg	Once daily	Meropenem or Tigecycline	7 to 14 days

Experimental Protocols from Key Clinical Trials

EPIC Trial (Evaluating Plazomicin in cUTI)

Objective: To evaluate the efficacy and safety of plazomicin compared to meropenem for the treatment of cUTI, including acute pyelonephritis, in adults.[1][3]

Study Design: Phase 3, multinational, randomized, double-blind, non-inferiority trial.[3][4]

Patient Population: 609 adult patients with clinical signs and symptoms of cUTI or acute pyelonephritis requiring at least 4 days of IV antibiotic therapy.[1]

Methodology:

- Randomization: Patients were randomized in a 1:1 ratio to receive either IV plazomicin or IV meropenem.[1]
- Treatment Arms:
 - Plazomicin Arm: 15 mg/kg IV infused over 30 minutes once daily.[1]
 - Meropenem Arm: 1 g IV infused every 8 hours.[1]
- Treatment Duration: A minimum of 4 days of IV therapy was administered.[1] An optional switch to oral levofloxacin was permitted after at least 4 days of IV therapy for a total treatment duration of 7 to 10 days.[6]
- Primary Endpoints: The primary efficacy endpoints were a composite cure (clinical cure and microbiological eradication) at Day 5 and at the test-of-cure visit (15-19 days after initiation of therapy).[1]
- Key Assessments:
 - Clinical and microbiological assessments were performed at baseline, during treatment, at the end of IV therapy, at the test-of-cure visit, and at a late follow-up visit.
 - Safety assessments, including monitoring of renal function, were conducted throughout the trial.

CARE Trial (Combating Antibiotic-Resistant Enterobacteriaceae)

Objective: To evaluate the efficacy and safety of plazomicin-based combination therapy compared to colistin-based combination therapy for the treatment of serious infections due to CRE.[\[5\]](#)[\[7\]](#)

Study Design: Phase 3, multinational, randomized, open-label, superiority trial.[\[8\]](#)[\[9\]](#)

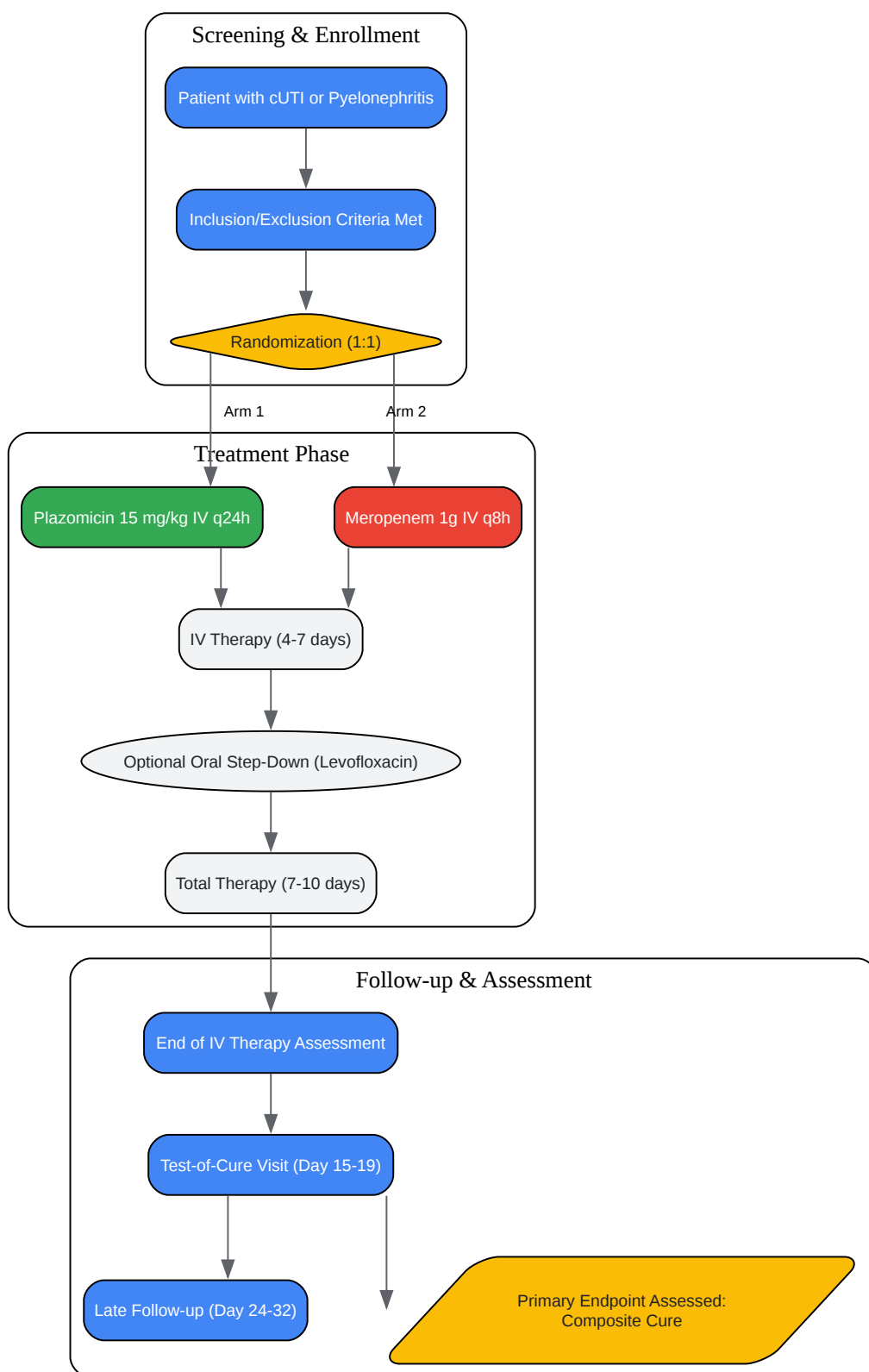
Patient Population: Patients with BSI, HABP, or VABP caused by CRE.[\[5\]](#)

Methodology:

- Randomization: Patients were randomized to receive either a plazomicin-based or a colistin-based regimen.[\[5\]](#)
- Treatment Arms:
 - Plazomicin Arm: 15 mg/kg IV once daily in combination with either meropenem or tigecycline.[\[5\]](#)[\[8\]](#)
 - Colistin Arm: A loading dose of 5 mg/kg IV followed by a maintenance dose of 5 mg/kg/day divided into two or three doses, in combination with either meropenem or tigecycline.[\[8\]](#)
- Treatment Duration: The total duration of therapy was 7 to 14 days.[\[8\]](#)
- Primary Endpoint: The primary endpoint was a composite of death from any cause at 28 days or clinically significant disease-related complications.[\[5\]](#)
- Therapeutic Drug Monitoring (TDM): TDM was utilized to ensure plazomicin exposures were within a target range.[\[9\]](#)

Visualized Workflows and Pathways

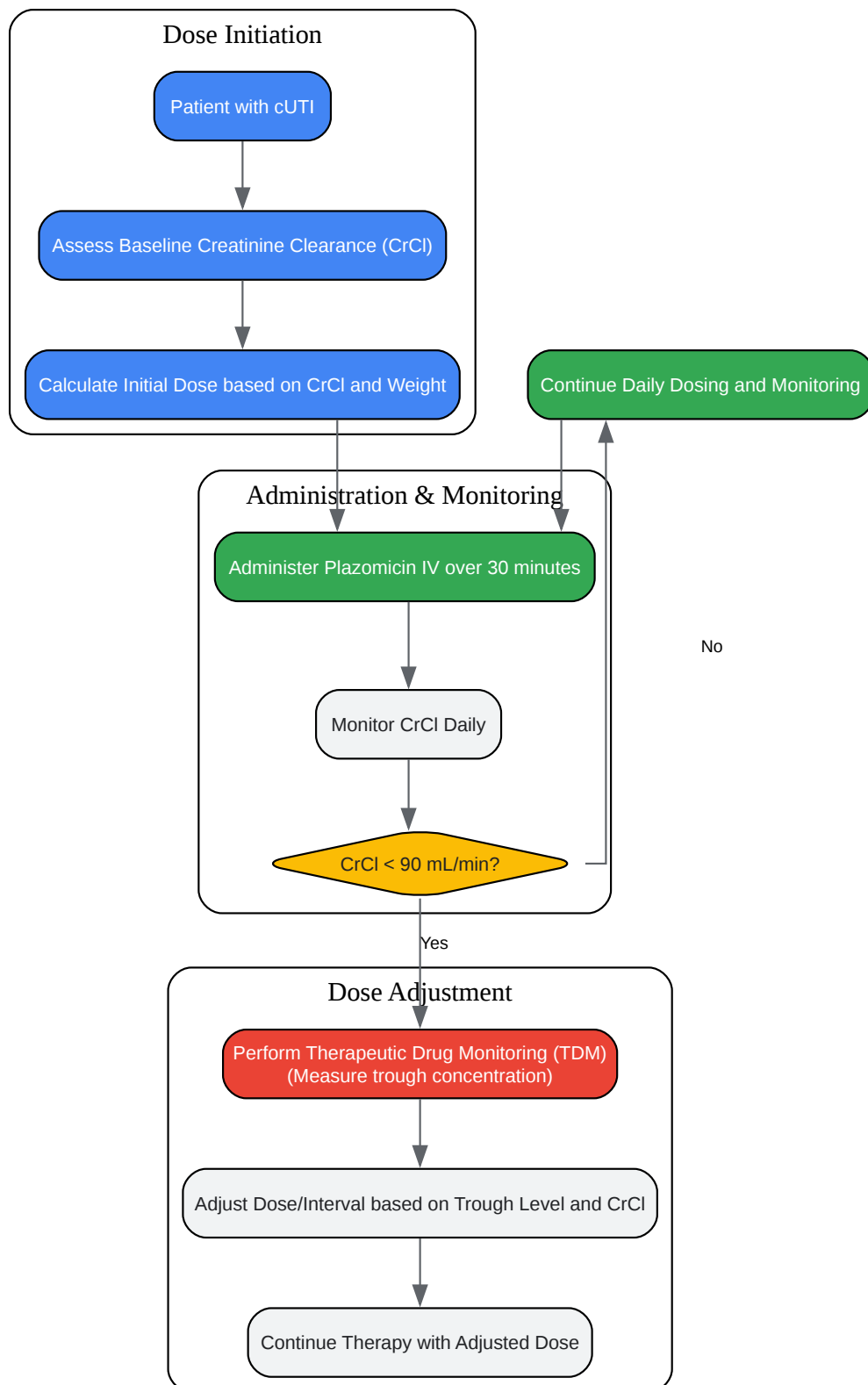
EPIC Clinical Trial Workflow



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EPIC Clinical Trial Workflow Diagram

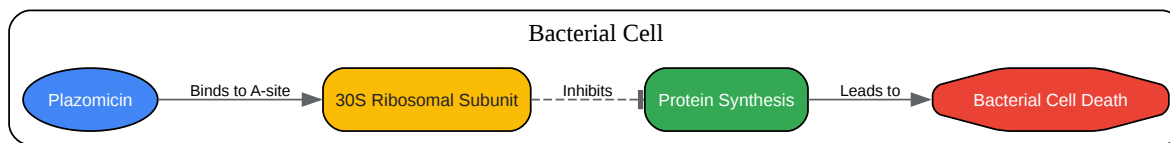
Plazomicin Dosing and TDM Workflow



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Plazomicin Dosing and TDM Workflow

Plazomicin Mechanism of Action



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